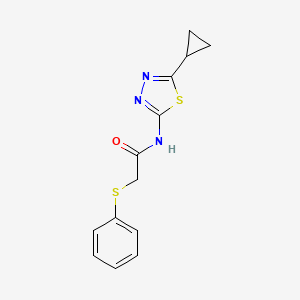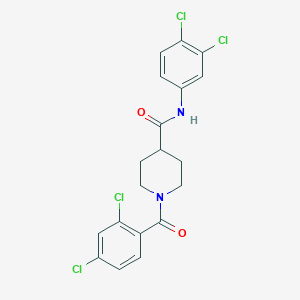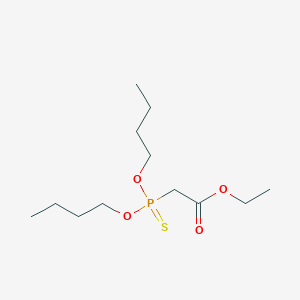![molecular formula C16H18BrNO3 B5232842 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potent pharmacological activity. However, a limitation is that the compound may have poor solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
Future research on 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could focus on the following areas:
1. Further investigation of the compound's mechanism of action
2. Development of more efficient synthesis methods
3. Exploration of the compound's potential in the treatment of other neurodegenerative diseases
4. Investigation of the compound's toxicity and safety profile
5. Development of novel formulations to improve the compound's bioavailability.
Conclusion
In conclusion, 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor properties make it an attractive candidate for further research in the field of drug development. However, more studies are needed to fully understand its mechanism of action and to explore its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method of 2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-furylcarbinol with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The product is then reduced using sodium borohydride to yield the desired compound.
Applications De Recherche Scientifique
2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-19-14-7-11-5-6-18(9-12(11)8-15(14)20-2)10-13-3-4-16(17)21-13/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNDXZVHBURKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(O3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)
![17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232779.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)

![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
